Emricasan
描述
Overview of Emricasan as a Pan-Caspase Inhibitor
This compound, also known by the synonyms PF 03491390 and IDN-6556, is characterized as an orally active and irreversible pan-caspase inhibitor medchemexpress.comcaptivatebio.com. Caspases are a family of cysteine-dependent proteases that play crucial roles in various cellular processes, including programmed cell death (apoptosis) and inflammation researchgate.netnih.govnih.gov. By inhibiting a broad spectrum of caspases, this compound is designed to reduce the activity of enzymes that mediate these processes, thereby potentially interrupting the progression of various diseases drug-dev.comresearchgate.net. This pan-caspase inhibitory activity is central to its proposed therapeutic mechanism captivatebio.commdpi.com.
Historical Context of Caspase Inhibition in Disease Pathogenesis
The involvement of caspases in disease pathogenesis has been recognized for several decades nih.govmedrxiv.org. Dysregulation of caspase-mediated apoptosis and inflammation has been linked to the development of a variety of conditions, including inflammatory diseases, neurological disorders, metabolic diseases, and cancer researchgate.netnih.govmdpi.com. Historically, caspase inhibitors have been developed as potential therapeutic tools for pathologies involving dysregulated cell death researchgate.netnih.gov. Early research into caspase inhibitors, such as Z-VAD-fluoromethylketone (Z-VAD-FMK), highlighted their utility as tools for understanding apoptosis, although initial attempts at therapeutic use faced challenges, including unforeseen cytotoxicity researchgate.net. Despite the established role of caspases in cell death and inflammation, the development of selective caspase inhibitors for therapeutic use has been challenging, and few have successfully advanced to clinical application researchgate.netnih.govnih.gov. This history underscores the complexities and ongoing research efforts in targeting caspase pathways for therapeutic benefit.
Current Research Paradigms and Unmet Medical Needs Addressed by this compound
Current research paradigms involving this compound focus on its potential to address unmet medical needs in diseases where dysregulated apoptosis and inflammation are key drivers of pathology drug-dev.comclinicalleader.comnih.gov. Chronic liver diseases, such as nonalcoholic steatohepatitis (NASH) and cirrhosis, represent areas with significant unmet medical needs drug-dev.comclinicalleader.comnih.govresearchgate.net. Excessive hepatocyte apoptosis, inflammation, and fibrosis are central to the progression of many chronic liver diseases, including NASH, hepatitis C, hepatitis B, and alcoholic liver disease elsevier.esajol.info.
This compound has been investigated for its potential to ameliorate liver injury and fibrosis by suppressing excessive apoptosis and inflammation in preclinical models of liver injury, including NASH and carbon tetrachloride (CCl4)-induced cirrhosis researchgate.netelsevier.es. Studies in bile duct ligation mouse models of induced secondary biliary cirrhosis demonstrated that this compound treatment led to decreased fibrosis, reduced portal hypertension, and improved survival drug-dev.comnih.gov. These effects were associated with a decrease in circulating microparticles, which are linked to detrimental effects in the liver, including inflammation and fibrosis drug-dev.com. This compound's suppression of microparticles may contribute to reducing portal hypertension drug-dev.com.
In the context of Fuchs endothelial corneal dystrophy (FECD), a progressive disorder characterized by endothelial cell loss and excessive extracellular matrix (ECM) accumulation, this compound has been investigated for its therapeutic potential. In vitro studies using patient-derived FECD cells showed that this compound effectively reduced apoptosis and ECM production by selectively inhibiting caspase-7 mdpi.comnih.gov. An in vivo study in a mouse model of early-onset FECD demonstrated that this compound treatment resulted in significantly higher endothelial cell density and improved corneal characteristics mdpi.comnih.gov. These findings suggest a dual protective effect of this compound by inhibiting caspase-7-mediated ECM accumulation and broadly suppressing apoptosis, highlighting its potential as a therapy for FECD mdpi.comnih.gov.
Research findings have also explored this compound's effects on biomarkers of apoptosis and inflammation. In clinical trials, this compound treatment has demonstrated statistically significant reductions in elevated levels of key biomarkers implicated in the severity and progression of liver disease, such as caspase-cleaved cytokeratin 18 (cCK18) and caspase 3/7 elsevier.eseuropeanpharmaceuticalreview.comnih.gov. Reductions in serum alanine (B10760859) aminotransferase (ALT) levels have also been observed clinicalleader.comelsevier.eseuropeanpharmaceuticalreview.comnih.gov.
The detailed research findings regarding this compound's effects on biomarkers are summarized in the table below:
| Biomarker | Effect of this compound Treatment | Reference(s) |
| Caspase-cleaved cytokeratin 18 (cCK18) | Reduced levels | elsevier.eseuropeanpharmaceuticalreview.com |
| Caspase 3/7 activity | Reduced levels | elsevier.eseuropeanpharmaceuticalreview.comnih.gov |
| Alanine aminotransferase (ALT) | Reduced levels | clinicalleader.comelsevier.eseuropeanpharmaceuticalreview.comnih.gov |
While this compound has shown promise in preclinical models and demonstrated effects on relevant biomarkers in clinical studies, further research is ongoing to fully elucidate its therapeutic potential and address the unmet medical needs in the diseases it targets elsevier.esajol.info.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
(3S)-3-[[(2S)-2-[[2-(2-tert-butylanilino)-2-oxoacetyl]amino]propanoyl]amino]-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27F4N3O7/c1-12(31-24(38)25(39)32-16-8-6-5-7-13(16)26(2,3)4)23(37)33-17(10-19(35)36)18(34)11-40-22-20(29)14(27)9-15(28)21(22)30/h5-9,12,17H,10-11H2,1-4H3,(H,31,38)(H,32,39)(H,33,37)(H,35,36)/t12-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVHJVCATBPIHN-SJCJKPOMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC(=O)O)C(=O)COC1=C(C(=CC(=C1F)F)F)F)NC(=O)C(=O)NC2=CC=CC=C2C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)COC1=C(C(=CC(=C1F)F)F)F)NC(=O)C(=O)NC2=CC=CC=C2C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27F4N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10180160 | |
| Record name | Emricasan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10180160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
569.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
254750-02-2 | |
| Record name | IDN 6556 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=254750-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Emricasan [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0254750022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Emricasan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05408 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Emricasan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10180160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EMRICASAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P0GMS9N47Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Elucidation of Emricasan S Pharmacological Actions
Molecular Mechanisms of Pan-Caspase Inhibition by Emricasan
This compound's pharmacological effects stem from its ability to bind to and inhibit a wide range of caspase enzymes. This broad-spectrum inhibition allows it to interfere with both the intrinsic and extrinsic apoptotic pathways. elsevierpure.com The molecule is designed to be retained in the liver, which enhances its therapeutic effect in liver-related pathologies. core.ac.uk
Targeting Caspase-3/7 Activity in Cellular Pathways
This compound effectively inhibits the executioner caspases, caspase-3 and caspase-7, which are responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis. elsevier.esnih.gov In a murine model of non-alcoholic steatohepatitis (NASH), treatment with this compound significantly decreased the activity of caspase-3. core.ac.ukelsevierpure.com This inhibition of caspase-3/7 activity has been shown to reduce hepatocyte apoptosis, a key feature in the progression of NASH. core.ac.ukelsevierpure.com
Clinical studies in patients with non-alcoholic fatty liver disease (NAFLD) have demonstrated that this compound treatment leads to a reduction in circulating levels of active caspase-3 and caspase-7. nih.gov This is often measured alongside a decrease in cleaved cytokeratin-18 (cCK18), a biomarker for apoptosis, further confirming the drug's engagement with its target in humans. cloudfront.net Research in cochlear cells has also shown that this compound can significantly reduce cisplatin-induced caspase-3/7 activity, thereby preventing apoptosis and cell death. nih.gov Furthermore, in a cellular model of Fuchs Endothelial Corneal Dystrophy, this compound suppressed TGF-β2-induced increases in caspase-3/7 activity. nih.gov
Research Findings on this compound's Inhibition of Caspase-3/7
| Study Context | Model | Key Findings | Reference |
|---|---|---|---|
| Non-alcoholic Steatohepatitis (NASH) | Murine Model | Significantly decreased caspase-3 activity and hepatocyte apoptosis. | core.ac.ukelsevierpure.com |
| Non-alcoholic Fatty Liver Disease (NAFLD) | Human Clinical Trial | Reduced circulating levels of active caspase-3/7 and cleaved cytokeratin-18. | nih.govcloudfront.net |
| Drug-induced Ototoxicity | Cochlear Cell Lines | Significantly reduced cisplatin-induced caspase-3/7 activity and cell death. | nih.gov |
| Fuchs Endothelial Corneal Dystrophy | Cell Model | Suppressed TGF-β2-induced increases in caspase-3/7 activity. | nih.gov |
Inhibition of Caspase-8 and its Implications
This compound also targets the initiator caspase, caspase-8, which plays a critical role in the extrinsic apoptosis pathway initiated by death receptors. core.ac.uk In a high-fat diet-induced murine model of NASH, this compound treatment led to a significant decrease in caspase-8 activity. core.ac.ukelsevierpure.com By inhibiting caspase-8, this compound can block the downstream activation of executioner caspases and prevent the apoptotic cascade. embopress.org
The inhibition of caspase-8 by this compound has further implications beyond apoptosis, particularly in its crosstalk with the necroptosis pathway. nih.govwisdomlib.org This is discussed in more detail in section 2.2.2.
Irreversible Inhibition Modalities
This compound is characterized as an irreversible pan-caspase inhibitor. core.ac.ukcaptivatebio.com This means that it forms a stable, covalent bond with the active site of the caspase enzyme, leading to a prolonged and potent inhibition. This irreversible nature contributes to its sustained pharmacological effect. captivatebio.com
Impact on Programmed Cell Death Pathways
By inhibiting key caspases, this compound exerts a significant modulatory effect on programmed cell death pathways, primarily apoptosis. This modulation is central to its therapeutic rationale in diseases where excessive cell death drives pathology.
Modulation of Apoptosis in Diseased States
Hepatocyte apoptosis is a hallmark of NASH and contributes to liver injury, inflammation, and fibrosis. core.ac.ukelsevierpure.com this compound has been shown to ameliorate these features in preclinical models by directly inhibiting hepatocyte apoptosis. core.ac.ukelsevierpure.com Studies have demonstrated that by reducing apoptosis, this compound can lead to decreased activation of hepatic stellate cells, which are key mediators of fibrosis. core.ac.uk
In patients with NAFLD and elevated aminotransferases, this compound has been shown to lower these enzymes and reduce biomarkers of apoptosis. nih.gov Similarly, in chronic hepatitis C patients, this compound has demonstrated the ability to reduce elevated liver enzymes and markers of apoptosis. elsevier.es The therapeutic potential of this compound also extends to other conditions, such as cisplatin- and neomycin-induced cytotoxicity in cochlear cells, where it has been shown to effectively counteract apoptosis. nih.gov
Effects of this compound on Apoptosis in Various Disease Models
| Disease | Model | Observed Effects | Reference |
|---|---|---|---|
| Non-alcoholic Steatohepatitis (NASH) | Murine | Reduced hepatocyte apoptosis, liver injury, inflammation, and fibrosis. | core.ac.ukelsevierpure.com |
| Non-alcoholic Fatty Liver Disease (NAFLD) | Human | Lowered elevated aminotransferases and biomarkers of apoptosis. | nih.gov |
| Chronic Hepatitis C | Human | Reduced elevated liver enzymes and markers of apoptosis. | elsevier.es |
| Drug-induced Ototoxicity | Cochlear Cells | Counteracted cisplatin- and neomycin-induced apoptosis. | nih.gov |
Crosstalk with Necroptosis Pathways
Necroptosis is a form of programmed necrosis that is independent of caspases and is mediated by receptor-interacting protein kinases (RIPK1 and RIPK3) and mixed-lineage kinase domain-like protein (MLKL). nih.govresearchgate.net There is significant crosstalk between apoptosis and necroptosis pathways, with caspase-8 playing a pivotal regulatory role. embopress.org
When caspase-8 is active, it can cleave and inactivate RIPK1 and RIPK3, thereby inhibiting necroptosis. embopress.org Conversely, when caspase-8 is inhibited, as is the case with this compound treatment, it can lead to the activation of the necroptotic pathway. embopress.orgnih.govwisdomlib.org This has been explored as a potential therapeutic strategy in certain cancers, such as acute myeloid leukemia (AML). nih.gov In AML cells, the combination of this compound with a SMAC mimetic (birinapant) was shown to augment cell killing by inducing necroptosis. nih.gov This suggests that by blocking the apoptotic pathway, this compound can shift the mode of cell death towards necroptosis, which may be beneficial in certain therapeutic contexts. nih.govwisdomlib.org
Activation of Necroptosis via Caspase Inhibition
Necroptosis is a form of regulated necrosis that is executed when apoptosis is blocked. A key regulator of this pathway is the Receptor-Interacting Protein Kinase 1 (RIPK1). Under normal apoptotic conditions, caspase-8 cleaves and inactivates RIPK1 and RIPK3, thereby preventing the formation of the necrosome, a protein complex essential for necroptosis.
This compound, by inhibiting caspase-8, prevents this cleavage. This inhibition allows for the stabilization and interaction of RIPK1 and RIPK3, leading to the formation of the necrosome. The necrosome then phosphorylates and activates the Mixed Lineage Kinase Domain-Like (MLKL) protein. Activated MLKL translocates to the plasma membrane, where it oligomerizes and forms pores, leading to membrane rupture, release of cellular contents, and ultimately, necrotic cell death.
This mechanism has been explored in the context of cancer therapy, where apoptosis resistance is a common challenge. In acute myeloid leukemia (AML) cells, for instance, inhibition of caspase-8 by this compound was shown to sensitize these cells to birinapant-induced necroptosis. This highlights the potential of this compound to shift the mode of cell death from apoptosis to necroptosis in apoptosis-compromised cells.
Table 1: Key Proteins in the Necroptosis Pathway Affected by this compound
| Protein | Function in Necroptosis | Effect of this compound |
| Caspase-8 | Inhibits necroptosis by cleaving RIPK1 and RIPK3. | Inhibited, leading to the activation of the necroptotic pathway. |
| RIPK1 | Key initiator of the necrosome complex. | Stabilized and activated due to caspase-8 inhibition. |
| RIPK3 | Essential component of the necrosome, phosphorylates MLKL. | Stabilized and activated, forming the necrosome with RIPK1. |
| MLKL | Executioner protein of necroptosis. | Phosphorylated and activated by the necrosome, leading to cell death. |
Synergistic Effects with RIPK1/3 Inhibitors
The understanding of this compound's role in promoting necroptosis has led to investigations into its combination with drugs that target other components of this pathway. The combination of this compound with inhibitors of RIPK1 or RIPK3 has shown promise in enhancing therapeutic effects, particularly in conditions where both apoptosis and necroptosis contribute to pathology, such as ischemia/reperfusion injury.
A study on cerebral ischemia/reperfusion injury in a rat model demonstrated that the combination of this compound and ponatinib (B1185), a potential RIPK1/3 inhibitor, resulted in a synergistic reduction of brain injury. This compound effectively decreased the activity of caspase-8 and caspase-3, while ponatinib suppressed the expression of necroptosis-related proteins RIPK1, RIPK3, and MLKL. The combined administration of both compounds led to the simultaneous inhibition of both apoptosis and necroptosis, affording greater neuroprotection than either agent alone.
This synergistic interaction underscores the intricate balance between different cell death pathways and suggests that a multi-targeted approach may be more effective in treating complex diseases.
Anti-Inflammatory Effects of this compound
Beyond its direct role in modulating cell death, this compound exhibits significant anti-inflammatory properties. This is largely attributed to its ability to inhibit caspases that are involved in the activation of pro-inflammatory cytokines and the subsequent inflammatory cascade.
Reduction of Pro-inflammatory Cytokines
Caspases, particularly caspase-1, play a crucial role in the maturation and release of potent pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-18 (IL-18). By inhibiting these inflammatory caspases, this compound can effectively block the production of these key mediators of inflammation.
Table 2: Effect of this compound on Pro-inflammatory Cytokines in a Murine NASH Model
| Cytokine | Function | Effect of this compound Treatment |
| TNF-α | Key mediator of acute inflammation. | Reduced expression. |
| IL-1β | Potent pro-inflammatory cytokine. | Reduced expression. |
| MCP-1 | Chemoattractant for monocytes. | Reduced expression. |
| CXCL2 | Chemoattractant for neutrophils. | Reduced expression. |
Suppression of Inflammation in Preclinical Models
The anti-inflammatory effects of this compound have been demonstrated across various preclinical models of disease. In a murine model of NASH induced by a high-fat diet, this compound treatment not only reduced pro-inflammatory cytokine levels but also led to a decrease in liver injury and inflammation as measured by serum alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) levels, and histological scores.
Furthermore, in models of Fuchs Endothelial Corneal Dystrophy (FECD), this compound was shown to suppress TGF-β2-induced production of extracellular matrix and markers of endothelial-to-mesenchymal transition (EMT), such as Snail1 and Snail2, which are associated with inflammation and fibrosis. In vivo studies in a mouse model of early-onset FECD showed that this compound treatment improved corneal endothelial cell health.
These findings from diverse preclinical models consistently highlight the potent anti-inflammatory properties of this compound, suggesting its therapeutic potential in a range of inflammatory conditions.
Preclinical Research and Disease Modeling
In Vitro Investigations of Emricasan
This compound, an irreversible pan-caspase inhibitor, has been the subject of various in vitro studies to characterize its effects on a cellular level, particularly in the contexts of liver injury and stem cell biology. researchgate.net These investigations provide foundational insights into its mechanisms of action.
In vitro experiments using primary hepatocytes isolated from cirrhotic rats have demonstrated that this compound directly improves the cellular phenotype. nih.govresearchgate.net Treatment with this compound led to a notable enhancement in the expression of specific hepatocyte status markers and a recovery of cellular function. nih.gov This was evidenced by significantly higher cytochrome P450 3A4 (cyp4503a4) activity and an increased capacity for protein synthesis compared to vehicle-treated cells. nih.gov
Further studies revealed a paracrine-mediated effect where the benefits extended to other nonparenchymal liver cells. nih.govnih.gov When primary rat cirrhotic hepatic stellate cells (HSCs), liver sinusoidal endothelial cells (LSECs), and macrophages were incubated with conditioned media from this compound-pretreated hepatocytes, these nonparenchymal cells showed significant phenotypic improvement. nih.gov This suggests that this compound's direct action on hepatocytes causes them to release factors, such as small extracellular vesicles, that in turn ameliorate the condition of neighboring cells involved in the fibrosis process. nih.govnih.gov While this compound had no direct effect on the phenotype of these nonparenchymal cells, the crosstalk initiated by the treated hepatocytes was a key mechanism of action observed in these models. nih.govresearchgate.net Additionally, in models of cold storage injury for primary rat hepatocytes, a combination of this compound and polyethylene (B3416737) glycol (PEG) was shown to maintain hepatocyte viability and morphology. nih.gov
Table 1: Observed In Vitro Effects of this compound on Primary Rat Cirrhotic Hepatocytes
| Category | Finding | Source |
|---|---|---|
| Cellular Phenotype | Directly improved the expression of specific hepatocyte markers. | nih.gov |
| Cellular Function | Significantly increased cyp4503a4 activity and protein synthesis capacity. | nih.gov |
| Paracrine Signaling | Pre-treated hepatocytes released factors that improved the phenotype of HSCs, LSECs, and macrophages. | nih.govnih.gov |
| Cold Injury Model | In combination with PEG, preserved hepatocyte viability and morphology after cold storage. | nih.gov |
The hepatoprotective effects of this compound have also been investigated in vitro using hepatocytes isolated from human cirrhotic livers. nih.gov Similar to the findings in rat cells, direct treatment of these human cirrhotic hepatocytes with this compound resulted in an improved cellular phenotype compared to cells treated with a vehicle. nih.govnih.gov These findings in human-derived cells corroborate the direct, beneficial effects of the pan-caspase inhibitor on hepatocyte health in a diseased state. nih.gov
Human pluripotent stem cells (hPSCs) are known to be highly sensitive and prone to apoptosis during standard in vitro procedures like single-cell dissociation, cryopreservation, and clonal expansion. nih.govcaptivatebio.comnih.gov this compound has been studied in this context for its cytoprotective properties.
As a pan-caspase inhibitor, this compound directly targets and reduces apoptosis, or programmed cell death, which is a significant challenge in hPSC cultures. definedbioscience.combio-techne.com Studies have shown that the application of this compound during the first 24 hours after single-cell dissociation leads to a clear reduction in caspase activity and a significant increase in cell viability. captivatebio.com The combination of this compound with the ROCK inhibitor Chroman 1 was found to be superior at improving cell survival than using either Chroman 1 or the commonly used ROCK inhibitor Y-27632 alone. captivatebio.com This combination has been reported to achieve virtually 100% cell survival during hPSC passaging and cryopreservation/thawing procedures. nih.gov
This compound is a key component of a small molecule cocktail known as CEPT, which also contains Chroman 1, Polyamines, and Trans-ISRIB. nih.govdefinedbioscience.com This combination employs a polypharmacology strategy to simultaneously block several stress mechanisms that compromise hPSC survival and function. nih.govbio-techne.com
Within the CEPT cocktail, each component has a distinct role:
Chroman 1: A potent ROCK inhibitor that provides antioxidant protection. definedbioscience.comcaptivatebio.com
This compound: A pan-caspase inhibitor that targets and reduces apoptosis. definedbioscience.comcaptivatebio.com
Polyamines: A supplement that boosts cell growth. bio-techne.com
Trans-ISRIB: An integrated stress response inhibitor that supports protein synthesis and cell attachment. bio-techne.comcaptivatebio.com
The synergistic effects of the CEPT cocktail allow for safe and efficient stem cell passaging and clonal expansion from very low cell densities. nih.govcaptivatebio.comcaptivatebio.com This multi-target approach provides comprehensive cytoprotection, improving outcomes for routine cell passaging, single-cell cloning, cryopreservation, and the formation of embryoid bodies and organoids. nih.govbio-techne.com
| Trans-ISRIB | ISR Inhibitor | Supports protein synthesis and cell attachment. | bio-techne.comcaptivatebio.com |
Investigation in Fuchs Endothelial Corneal Dystrophy (FECD) Cellular Models
This compound, a pan-caspase inhibitor, has been investigated for its therapeutic potential in cellular models of Fuchs Endothelial Corneal Dystrophy (FECD), a condition characterized by the progressive loss of corneal endothelial cells and excessive accumulation of extracellular matrix (ECM).
Suppression of Cell Death and Extracellular Matrix Production
In patient-derived FECD cell models, this compound has demonstrated the ability to mitigate the pathological hallmarks of the disease. Studies using immortalized FECD patient cells (iFECD) treated with transforming growth factor-beta 2 (TGF-β2) to induce ECM production showed that this compound significantly downregulated the expression of key ECM components. Specifically, quantitative polymerase chain reaction (qPCR) analysis revealed a significant reduction in the TGF-β2-mediated upregulation of Fibronectin 1 (FN1) and Collagen Type I Alpha 1 Chain (COL1A1).
Western blot analysis further confirmed these findings, showing that this compound suppressed the increased protein levels of fibronectin. Beyond its effects on the ECM, this compound also demonstrated cytoprotective properties. In an FECD cell model where cell death was induced by TGF-β2, co-treatment with this compound markedly reduced the number of detached, apoptotic cells. This suggests that this compound can counteract the cellular loss that is a critical aspect of FECD pathology. The compound effectively reduces both apoptosis and ECM production in these in vitro models. nih.govnih.gov
Selective Inhibition of Caspase-7
Further investigation into the mechanism by which this compound suppresses ECM production in FECD cellular models has revealed a selective effect on a specific caspase. While this compound is known as a pan-caspase inhibitor, studies involving the knockdown of individual caspases (caspase-1, -3, -4, -8, or -9) did not prevent the TGF-β2-mediated increase in fibronectin. nih.gov
In contrast, the specific knockdown of caspase-7 was found to counteract the upregulation of both fibronectin and Snail1, a key protein involved in the epithelial-mesenchymal transition (EMT), a process implicated in FECD pathogenesis. nih.gov This indicates that the beneficial effects of this compound on ECM accumulation are mediated primarily through the inhibition of caspase-7. postersessiononline.eselsevierpure.com TGF-β2 treatment was also shown to induce the cleavage of caspase-7 in the FECD cell model, confirming the activation of this specific caspase in the disease process. nih.gov These findings highlight that this compound exerts its protective effects by inhibiting caspase-7-mediated ECM accumulation while also broadly suppressing apoptosis. postersessiononline.eselsevierpure.com
In Vivo Animal Model Studies
The therapeutic potential of this compound has also been evaluated in various animal models of chronic liver diseases, which are often characterized by significant apoptosis, inflammation, and fibrosis.
Liver Disease Models
In a well-established rat model of advanced cirrhosis induced by chronic administration of carbon tetrachloride (CCl4), this compound treatment has shown significant therapeutic effects. nih.gov Oral administration of this compound to cirrhotic rats led to a marked reduction in portal pressure, a primary complication of cirrhosis, without altering portal blood flow, indicating an improvement in hepatic vascular resistance. nih.gov
This hemodynamic improvement was accompanied by better liver function and a significant reduction in hepatic cell death, as evidenced by decreased caspase-3 activity. nih.gov The treatment also resulted in reduced liver fibrosis. nih.gov Mechanistically, this compound was found to directly improve the phenotype and function of hepatocytes. This improvement in hepatocytes then led to a paracrine-mediated amelioration of other critical liver cell types, including liver sinusoidal endothelial cells and hepatic stellate cells, the latter being key drivers of fibrosis. nih.gov
| Parameter | Effect of this compound Treatment | Significance |
|---|---|---|
| Portal Pressure | Significantly Lowered | p < 0.05 |
| Hepatic Vascular Resistance | Improved | - |
| Caspase-3 Activity | Markedly Reduced | - |
| Liver Fibrosis | Reduced | - |
| Liver Function | Significantly Improved | - |
The efficacy of this compound has also been assessed in murine models of cirrhosis induced by common bile duct ligation (BDL), which mimics cholestatic liver injury. In a long-term (20-day) BDL model, this compound treatment dramatically improved survival rates compared to placebo-treated mice (75% vs. 36%). core.ac.uk
Furthermore, BDL mice treated with this compound exhibited significantly lower portal pressure compared to the placebo group. core.ac.uknih.gov In a short-term (10-day) BDL model, this compound treatment led to an improvement in hepatocellular cell death and a reduction in liver fibrosis. core.ac.uknih.gov These beneficial effects were associated with a significant decrease in circulating microparticles (MPs), which are released by dying hepatocytes and contribute to portal hypertension. nih.gov The study found that MPs from placebo-treated BDL mice activated endothelial cells, an effect that was significantly diminished with MPs from this compound-treated mice, suggesting a mechanism for the observed improvement in portal hypertension. nih.gov While a decrease in fibrosis was noted with this compound treatment, in some studies, the change did not reach statistical significance, suggesting the effects on portal hypertension may be partially independent of its anti-fibrotic action. core.ac.uknih.gov
| Model Duration | Finding | Result |
|---|---|---|
| Long-Term (20 days) | Survival Rate | Improved (75% vs 36% in placebo) |
| Long-Term (20 days) | Portal Pressure | Significantly Lowered |
| Short-Term (10 days) | Hepatocellular Cell Death | Improved |
| Short-Term (10 days) | Liver Fibrosis | Reduced |
| Short-Term (10 days) | Circulating Microparticles (MPs) | Significantly Reduced |
Neurological Injury Models
The neuroprotective effects of this compound have been investigated in a rat model of cerebral ischemia/reperfusion (I/R) injury, a condition where both apoptosis and necroptosis contribute to cell death. nih.gov In a model involving 2 hours of ischemia followed by 24 hours of reperfusion, administration of this compound alone was shown to decrease the neurological deficit score and reduce the infarct volume. nih.govresearchgate.net
Mechanistically, this compound treatment decreased the activities of caspase-8 and caspase-3 in the brain tissue subjected to I/R. nih.gov However, it did not affect the protein levels of key mediators of necroptosis, namely RIPK1, RIPK3, and MLKL. nih.gov A significant finding from this research was the synergistic effect observed when this compound was combined with Ponatinib (B1185), an inhibitor of RIPK1/3. nih.gov This combination therapy suppressed both apoptotic and necroptotic pathways, leading to a more substantial reduction in I/R injury compared to the application of either agent alone. nih.gov This suggests that a dual approach of inhibiting both apoptosis and necroptosis could be a more effective strategy for treating ischemic stroke. nih.gov
Infectious Disease Models
This compound has been evaluated as a potential host-directed immunotherapy for skin and soft tissue infections caused by Staphylococcus aureus, including community-acquired methicillin-resistant S. aureus (CA-MRSA). researchgate.netnih.gov In a preclinical mouse model using the CA-MRSA strain USA300, oral administration of this compound was tested as both a monotherapy and as an adjunctive therapy with the antibiotic doxycycline (B596269). nih.gov
The results demonstrated that this compound, both alone and in combination with doxycycline, led to a significant reduction in lesion size and bacterial burden over a 14-day period compared to a placebo. researchgate.netnih.gov Importantly, the therapeutic effect of this compound was not due to any direct antibacterial activity against S. aureus. researchgate.netnih.gov This indicates that this compound's efficacy stems from its role in modulating the host's immune response to the infection. nih.gov
| Effect of this compound on MRSA Skin Infection in Mice | |
| Treatment Group | Outcome |
| This compound Monotherapy | Significant reduction in lesion size and bacterial burden compared to placebo. nih.gov |
| This compound + Doxycycline | Significant reduction in lesion size and bacterial burden compared to placebo. nih.gov |
| Direct Antibacterial Activity | None observed against S. aureus in vitro. researchgate.netnih.gov |
In the context of Zika Virus (ZIKV) infection, which is linked to neurological conditions, this compound has been identified as a neuroprotective agent. nih.gov In vitro studies using human neural cells, including astrocytes, demonstrated that ZIKV infection leads to increased activity of caspase-3, a key executioner of apoptosis. nih.gov
This compound effectively inhibited this ZIKV-induced increase in caspase-3 activity and protected human cortical neural progenitors and astrocytes from cell death. nih.gov This protective effect was observed in both traditional monolayer cultures and more complex 3-dimensional brain organoid cultures. nih.gov While this compound was potent in preventing cell death, it did not suppress the replication of the Zika virus itself. nih.gov This highlights its role as a neuroprotective agent that mitigates the pathological consequences of the infection rather than acting as an antiviral. nih.gov
Observed Therapeutic Effects in Animal Models
Across various preclinical animal models, this compound has consistently demonstrated therapeutic effects rooted in its pan-caspase inhibitory activity.
In NASH models , it ameliorates liver injury, inflammation, and fibrosis primarily by inhibiting hepatocyte apoptosis. researchgate.netnih.gov
In cerebral ischemia/reperfusion models , it provides neuroprotection by reducing apoptosis, with synergistic effects when combined with a necroptosis inhibitor. nih.gov
In bacterial skin infection models , it reduces the severity of infection by modulating the host immune response, leading to smaller lesion sizes and lower bacterial counts. nih.gov
These findings from diverse disease models underscore the potential of targeting apoptosis with this compound as a therapeutic strategy for conditions driven by excessive cell death and inflammation.
Reduction in Hepatic Fibrosis
Preclinical studies have consistently demonstrated the anti-fibrotic effects of this compound in models of liver disease. In a murine model of non-alcoholic steatohepatitis (NASH), this compound treatment was associated with a significant reduction in hepatic fibrosis. nih.govelsevierpure.com This was evidenced by decreased Sirius red staining, lower hydroxyproline (B1673980) liver content, and a reduction in the expression of profibrogenic cytokines. nih.govelsevierpure.com Furthermore, a marker for the activation of hepatic stellate cells (HSCs), α-smooth muscle actin (α-SMA), was also notably decreased in animals treated with this compound. nih.govelsevierpure.com
In a rat model of advanced cirrhosis induced by chronic administration of carbon tetrachloride (CCl4), this compound treatment also led to a significant decrease in liver fibrosis. nih.gov This was accompanied by a reduced activation of HSCs, as shown by lower expression of activation markers such as α-SMA, p-moesin, and platelet-derived growth factor receptor β (PDGFRβ). nih.gov
| Model | Key Findings | Markers of Fibrosis |
|---|---|---|
| Murine NASH Model | Reduced hepatic fibrosis | Decreased Sirius red staining, lower hydroxyproline content, reduced α-SMA expression |
| Rat CCl4-induced Cirrhosis | Decreased liver fibrosis and HSC activation | Reduced Sirius red staining, lower expression of α-SMA, p-moesin, and PDGFRβ |
Amelioration of Portal Hypertension
This compound has shown significant efficacy in reducing portal hypertension in preclinical models of cirrhosis. nih.gov In cirrhotic rats, treatment with this compound resulted in a significantly lower portal pressure compared to vehicle-treated animals. nih.gov This improvement in portal hypertension was attributed to an enhancement in hepatic vascular resistance without altering portal blood flow. nih.gov
Further investigations in a murine model of long-term common bile-duct ligation (BDL) demonstrated that this compound treatment improved survival and lowered portal pressure. escholarship.org The amelioration of portal hypertension by this compound is thought to be, at least in part, independent of its anti-fibrotic effects. escholarship.org
| Model | Hemodynamic Parameter | Effect of this compound |
|---|---|---|
| Rat CCl4-induced Cirrhosis | Portal Pressure | Significantly lower |
| Rat CCl4-induced Cirrhosis | Portal Blood Flow | No significant change |
| Rat CCl4-induced Cirrhosis | Hepatic Vascular Resistance | Improved |
| Murine BDL Model | Portal Pressure | Significantly lower |
Improvement in Liver Function and Hepatocellular Phenotype
Preclinical evidence strongly suggests that this compound can improve liver function and the phenotype of liver cells. In rats with advanced cirrhosis, this compound administration led to significant improvements in liver function, as indicated by enhanced bile production and favorable changes in blood tests. nih.gov The treatment also resulted in an improved phenotype of hepatocytes, liver sinusoidal endothelial cells, hepatic stellate cells, and macrophages. nih.gov
In vitro experiments have further elucidated these effects, showing that this compound directly improves the expression of specific markers and the synthetic capacity of hepatocytes. nih.gov Interestingly, the ameliorating effects on nonparenchymal cells appear to be mediated through a paracrine mechanism involving small extracellular vesicles released by hepatocytes. nih.gov
Decreased Circulating Microparticles
A notable finding from preclinical studies is the effect of this compound on circulating microparticles (MPs). In a murine model of BDL, this compound treatment was associated with a significant reduction in circulating MPs. escholarship.org These MPs, which are released from dying or activated cells in a caspase-dependent manner, are implicated in the pathogenesis of portal hypertension. escholarship.orgnih.gov The reduction in MPs in this compound-treated mice corresponded with a decrease in endothelial cell activation, suggesting a potential mechanism for the observed improvement in portal hypertension. escholarship.orgnih.gov
Reduction in Liver Damage and Cell Death
A primary mechanism of action for this compound is the inhibition of caspase-mediated cell death, which has been demonstrated in various preclinical models. In a murine model of NASH, this compound treatment led to a substantial attenuation of hepatocyte apoptosis. nih.govelsevierpure.com This was evidenced by a five-fold decrease in TUNEL-positive cells and a significant reduction in caspase-3 and -8 activities. nih.gov
Similarly, in rats with advanced cirrhosis, oral administration of this compound resulted in a marked inhibition of hepatic cell death, as demonstrated by reduced caspase-3 activity and fewer TUNEL-positive cells. nih.gov This reduction in liver cell death is a key factor contributing to the observed improvements in liver function and the attenuation of fibrosis. nih.govelsevierpure.com
Clinical Research and Translational Findings
Clinical Trial Design and Methodologies
The clinical investigation of emricasan has included eight Phase 1 and eight Phase 2 studies, involving a total of over 650 patients. nih.gov Multiple Phase 2 clinical trials have been conducted to assess this compound in the context of NASH. novartis.com A series of parallel Phase 2b clinical trials, known as the ENCORE (this compound, a Caspase inhibitOR, for Evaluation) trials, were designed to investigate different doses and treatment durations of this compound across various etiologies and stages of chronic liver disease. clinicalleader.comclinicalleader.com These ENCORE trials aimed to generate clinically relevant efficacy data to support potential registration. clinicalleader.comclinicalleader.com
Phase I and Phase II Studies
This compound's early clinical development included eight Phase 1 and eight Phase 2 studies. nih.gov Phase 2 trials specifically evaluated the compound in patients with chronic liver disease. nih.gov A Phase 2 clinical trial initiated in September 2014 enrolled subjects diagnosed with liver cirrhosis of mixed etiologies, presenting with mild to moderate liver impairment and Model for End-Stage Liver Disease (MELD) scores ranging from 11 to 18. firstwordpharma.com This study employed a double-blind, placebo-controlled design. firstwordpharma.com Concurrently, an exploratory, open-label Phase 2 trial was initiated in subjects with liver cirrhosis of mixed etiologies and portal hypertension confirmed by hepatic venous pressure gradient (HVPG) measurement. firstwordpharma.com Furthermore, a Phase 2 clinical trial commenced in May 2014 involving post-orthotopic liver transplant (POLT) recipients who had developed liver fibrosis or cirrhosis following transplantation due to recurrent hepatitis C virus (HCV) infection and had achieved a sustained viral response (SVR) after antiviral therapy. clinicalleader.comclinicalleader.comfirstwordpharma.com This trial sought to assess the long-term impact on liver structure, including changes in fibrosis and cirrhosis evaluated by biopsy. firstwordpharma.com Key Phase 2b trials included ENCORE-NF for NASH fibrosis clinicalleader.comclinicalleader.com, ENCORE-PH for NASH cirrhosis with severe portal hypertension clinicalleader.comfirstwordpharma.com, and ENCORE-LF for decompensated NASH cirrhosis. firstwordpharma.comdrug-dev.com
Randomized, Placebo-Controlled Trial Designs
Multiple randomized, placebo-controlled clinical trials have been conducted to investigate the efficacy of this compound in patients with hepatic fibrosis or cirrhosis. elsevier.es The ENCORE-NF trial, a Phase 2b study, utilized a randomized, double-blind, placebo-controlled design, randomizing 318 patients in a 1:1:1 ratio to receive this compound or placebo over 72 weeks. clinicalleader.comclinicalleader.comnih.gov This trial was conducted across 87 sites in the United States and Europe. clinicalleader.com Another randomized, double-blind, placebo-controlled study enrolled patients with Child-Pugh class A or B cirrhosis and MELD scores between 11 and 18. jwatch.orgmercer.edunih.gov Patients in this study were randomized to this compound or placebo for an initial 3-month double-blind phase, followed by an open-label phase. jwatch.orgmercer.edunih.gov A multicenter, randomized, double-blind, placebo-controlled trial involved subjects with NASH cirrhosis and severe portal hypertension, defined as HVPG ≥12 mmHg. mayo.edumedpath.com Participants in this study were randomized to receive this compound or placebo. mayo.edumedpath.com A separate multicenter, randomized, double-blind, placebo-controlled study evaluated this compound in subjects with decompensated NASH cirrhosis, randomizing 217 individuals to this compound or placebo. mayo.edumayo.eduresearchgate.netrutgers.edu Additionally, a 28-day randomized, double-blind, placebo-controlled clinical trial assessed this compound in 38 subjects with non-alcoholic fatty liver disease (NAFLD) and elevated aminotransferase levels. miami.edufrontiersin.org
Enrollment Criteria and Patient Populations
Clinical trials investigating this compound have enrolled patients with a wide spectrum of liver disease etiologies and stages of progression. novartis.com Generally, patients were required to be 18 years of age or older and provide informed consent to participate. mayo.edumayo.edu
Liver Cirrhosis with Varied Etiologies (e.g., HCV, NASH, Alcoholic)
A study included 86 patients diagnosed with cirrhosis due to various causes, including alcoholism, NASH, and hepatitis C. elsevier.esmercer.edunih.gov Within this cohort, 38% had alcohol-associated cirrhosis, 29% had HCV-associated cirrhosis, and 23% had NASH. mercer.edunih.gov A Phase 2 clinical trial initiated in September 2014 enrolled subjects with liver cirrhosis of mixed etiologies. firstwordpharma.com Similarly, an exploratory Phase 2 trial enrolled subjects with liver cirrhosis of mixed etiologies who also had portal hypertension. firstwordpharma.com A Phase 2b trial specifically included POLT recipients who developed liver fibrosis or cirrhosis after transplantation as a result of recurrent HCV infection. clinicalleader.comclinicalleader.comfirstwordpharma.com
Compensated and Decompensated Cirrhosis
Studies have encompassed patient populations with both compensated and decompensated cirrhosis. elsevier.esnovartis.comnih.govmayo.edumayo.edu One study included patients classified as Child-Pugh class A or B cirrhosis. jwatch.orgmercer.edunih.gov A randomized trial enrolled subjects with stable compensated or decompensated cirrhosis who presented with acute deterioration of liver function and associated organ failure. nih.gov A trial specifically focused on subjects with decompensated NASH cirrhosis. mayo.edumayo.eduresearchgate.netrutgers.edu Enrollment criteria for this population included a history of variceal hemorrhage or a history of at least moderate ascites requiring diuretic treatment. mayo.edu Severe hepatic impairment, defined as a Child-Pugh score of ≥10, was an exclusion criterion in some studies. mayo.edumayo.edu Another study included patients with compensated cirrhosis with a Child-Pugh class A score and severe portal hypertension (HVPG >12 mmHg). elsevier.es
NASH with Fibrosis (F1-F3)
The ENCORE-NF clinical trial enrolled 318 patients with biopsy-confirmed NASH with fibrosis stages F1 through F3 at baseline. clinicalleader.comclinicalleader.comfirstwordpharma.comnih.govbiospace.com Another trial population included patients with NASH CRN F1-F3 fibrosis stage. elsevier.es A separate trial included 105 patients diagnosed with NASH fibrosis (F0-F3) who had elevated ALT levels at baseline. elsevier.es
Detailed Research Findings:
In a study involving 86 patients with cirrhosis of various etiologies (alcohol, HCV, NASH) and MELD scores ranging from 11 to 18, a notable finding was observed in the subgroup of patients with baseline MELD scores of ≥15. elsevier.esjwatch.orgmercer.edunih.gov This subgroup demonstrated significant reductions in both MELD and Child-Pugh scores after 3 months of treatment with this compound compared to placebo. elsevier.esjwatch.orgmercer.edunih.gov These improvements were linked to significant decreases in INR and total bilirubin (B190676) levels within this specific subgroup. mercer.edunih.gov
In the ENCORE-NF trial, which enrolled patients with NASH fibrosis stages F1-F3, this compound treatment over 72 weeks did not meet the primary endpoint of improving fibrosis by at least one stage without worsening NASH. firstwordpharma.comnih.govbiospace.com The rates of achieving this primary endpoint were 11.2% in the 5 mg this compound group, 12.3% in the 50 mg this compound group, and 19.0% in the placebo group. firstwordpharma.comnih.govbiospace.com The trial also did not achieve the secondary objective of NASH resolution without worsening fibrosis. nih.gov Despite not meeting the primary histological endpoints, the ENCORE-NF trial did report significant reductions in levels of ALT, caspase 3, and caspase 7 in both this compound treatment groups when compared to placebo. firstwordpharma.combiospace.com
In a study focusing on patients with compensated cirrhosis (Child-Pugh class A) and severe portal hypertension (HVPG >12 mmHg), treatment with this compound demonstrated clinically meaningful reductions in HVPG within 28 days. elsevier.es
Conversely, in a trial involving subjects with decompensated NASH cirrhosis, there was no observed difference in the rate of events defined by a composite clinical endpoint (including all-cause mortality, new decompensation events, and MELD-Na score progression) between the this compound treatment groups and the placebo group after 48 weeks. researchgate.net In this population, this compound treatment did not show a significant effect on MELD-Na score, INR, total serum bilirubin, or Child-Pugh score. researchgate.net
A 28-day clinical trial in subjects with NAFLD and elevated aminotransferases revealed that this compound treatment led to significant decreases in ALT levels and caspase 3/7 activation when compared to placebo. miami.edu
Here is a summary of selected findings in data tables:
Table 1: Selected Findings in Cirrhosis Patients (MELD 11-18)
| Outcome Measure | Patient Subgroup | This compound (3 Months) | Placebo (3 Months) | Significance (vs. Placebo) | Citation |
| Change in MELD Score | MELD ≥15 | Significant Decrease | No Significant Change | Significant | elsevier.esjwatch.orgmercer.edunih.gov |
| Change in Child-Pugh Score | MELD ≥15 | Significant Decrease | No Significant Change | Significant | elsevier.esjwatch.orgmercer.edunih.gov |
| Change in INR | MELD ≥15 | Significant Reduction | No Significant Change | Significant | mercer.edunih.gov |
| Change in Total Bilirubin | MELD ≥15 | Significant Reduction | No Significant Change | Significant | mercer.edunih.gov |
| Change in Overall MELD Score | All Patients | No Significant Change | No Significant Change | Not Significant | elsevier.esjwatch.orgmercer.edunih.gov |
| Change in Overall Child-Pugh Score | All Patients | No Significant Change | No Significant Change | Not Significant | jwatch.orgmercer.edunih.gov |
Table 2: Selected Findings in NASH Fibrosis (F1-F3) - ENCORE-NF Trial
| Outcome Measure | This compound 5 mg (72 Weeks) | This compound 50 mg (72 Weeks) | Placebo (72 Weeks) | Significance (vs. Placebo) | Citation |
| Fibrosis Improvement (≥1 stage) w/o Worsening NASH | 11.2% | 12.3% | 19.0% | Not Significant | firstwordpharma.comnih.govbiospace.com |
| NASH Resolution w/o Worsening Fibrosis | 3.7% | 6.6% | 10.5% | Not Significant | nih.gov |
| Change in Serum ALT Levels | Significant Reduction | Significant Reduction | No Significant Change | Significant | firstwordpharma.combiospace.com |
| Change in Serum Caspase 3 Levels | Significant Reduction | Significant Reduction | No Significant Change | Significant | firstwordpharma.combiospace.com |
| Change in Serum Caspase 7 Levels | Significant Reduction | Significant Reduction | No Significant Change | Significant | firstwordpharma.combiospace.com |
Table 3: Selected Findings in Decompensated NASH Cirrhosis
| Outcome Measure | This compound (48 Weeks) | Placebo (48 Weeks) | Significance (vs. Placebo) | Citation |
| Composite Clinical Endpoint (Mortality, New Decompensation, MELD-Na Progression) | No Difference | - | Not Significant | researchgate.net |
| Change in MELD-Na Score | No Significant Effect | - | Not Significant | researchgate.net |
| Change in INR | No Significant Effect | - | Not Significant | researchgate.net |
| Change in Total Serum Bilirubin | No Significant Effect | - | Not Significant | researchgate.net |
| Change in Child-Pugh Score | No Significant Effect | - | Not Significant | researchgate.net |
Table 4: Selected Findings in NAFLD with Elevated Aminotransferases
| Outcome Measure | This compound (28 Days) | Placebo (28 Days) | Significance (vs. Placebo) | Citation |
| Change in Serum ALT Levels | Significant Decrease | No Significant Change | Significant | miami.edu |
| Change in Caspase 3/7 Activation | Significant Decrease | No Significant Change | Significant | miami.edu |
Acutely Decompensated Cirrhosis with Organ Failure
This compound has been evaluated in a Phase 2, multicenter, double-blind, randomized trial in patients with cirrhosis presenting with acute decompensation (AD) and organ failure. The study aimed to assess the pharmacokinetics, pharmacodynamics, safety, and clinical outcomes of this compound in this population. Patients were randomized to receive different doses of this compound or placebo for 28 days. nih.govresearchgate.netnih.gov Acute decompensation was defined as an event of ≤6 weeks' duration. researchgate.netnih.gov
The study enrolled 23 subjects, with 21 receiving at least one dose of treatment (placebo n=4, this compound 5 mg n=5, this compound 25 mg n=7, this compound 50 mg n=5). researchgate.netnih.gov Due to similar pharmacokinetic profiles, the 25 mg and 50 mg groups were combined into a 'high-dose' group, and the placebo and 5 mg groups were combined into a 'placebo/low-dose' group for the analysis of secondary endpoints. nih.govresearchgate.netnih.gov
While the study demonstrated that this compound was safe and well-tolerated in patients with advanced liver disease, it did not provide proof-of-concept support for caspase inhibition as a treatment strategy for acute-on-chronic liver failure (ACLF) in this small cohort. researchgate.netnih.gov No statistically significant changes from baseline in MELD score or CLIF-C ACLF score were observed between the placebo/low-dose and high-dose groups at day 7. nih.govucl.ac.uk An initial reduction in cleaved keratin (B1170402) M30 fragment was noted between the placebo/low-dose and high-dose groups at day 2 and day 4, but this difference did not persist to day 7. nih.govresearchgate.netnih.gov
Mild COVID-19 Symptomatic Patients
This compound was investigated in a Phase 1 clinical trial in symptomatic patients with mild COVID-19. clinicaltrialsarena.comclinicaltrialsarena.comwsgr.commedpath.com This double-blind, randomized, placebo-controlled, single-site study evaluated the safety, tolerability, and preliminary efficacy of this compound in an outpatient setting. clinicaltrialsarena.com
Top-line data from the trial indicated that this compound was safe and well-tolerated throughout the dosing period and follow-up. clinicaltrialsarena.comclinicaltrialsarena.com Subjects in the this compound arm experienced resolution of all symptoms associated with mild COVID-19 by day seven, which was maintained until day 45. clinicaltrialsarena.comclinicaltrialsarena.com In contrast, subjects receiving placebo had either delayed or no symptom resolution during the trial period. clinicaltrialsarena.com Improvements were also observed in caspase biomarkers in subjects treated with this compound. clinicaltrialsarena.com
Pharmacodynamic Assessments in Clinical Trials
Pharmacodynamic assessments in this compound clinical trials have primarily focused on evaluating the drug's effect on biomarkers related to caspase activity and cell death. These biomarkers provide insights into whether this compound is engaging its target and its potential biological effects.
Caspase Activity Biomarkers
Caspase activity biomarkers are utilized to measure the level of caspase activation, which is central to the mechanism of action of this compound.
Cleaved Cytokeratin 18 (cCK18/M30)
Cleaved cytokeratin 18 (cCK18), detected by the M30 antibody, is a protein fragment produced when executioner caspases, such as caspase-3, -6, and -7, cleave cytokeratin 18 during apoptosis. nih.govelsevier.esmercer.educloudfront.netconatuspharma.comnih.gov Elevated serum levels of cCK18 are considered a specific mechanistic biomarker of apoptosis and have been associated with the severity of various liver diseases, including cirrhosis and NASH. ucl.ac.ukconatuspharma.comnih.gov
In clinical trials, this compound treatment has shown effects on cCK18 levels. In the study of acutely decompensated cirrhosis with organ failure, an initial reduction in serum M30 levels was observed in the high-dose this compound group compared to the placebo/low-dose group at days 2 and 4. nih.govresearchgate.netnih.gov However, this reduction was not statistically significant at day 7. nih.govresearchgate.netnih.gov In a study of patients with NAFLD and elevated aminotransferases, this compound treatment significantly decreased cCK18 levels compared to placebo at day 7. nih.govexlibrisgroup.com A single 50 mg oral dose of this compound also rapidly reduced serum levels of caspase-cleaved cytokeratin 18 in subjects with hepatic impairment. conatuspharma.comfirstwordpharma.com
Caspase-3/7 Activity
Caspase-3/7 activity is a direct measure of the enzymatic activity of the executioner caspases, caspase-3 and caspase-7. These caspases are key mediators of the apoptotic pathway. nih.govucl.ac.uknih.govelsevier.esconatuspharma.comnih.govfirstwordpharma.commdpi.com Measuring their activity provides a direct assessment of the functional impact of a caspase inhibitor like this compound.
Liver Function Biomarkers
Clinical trials have assessed the effects of this compound on key liver function biomarkers, including aminotransferases, bilirubin, international normalized ratio (INR), and albumin.
Alanine (B10760859) Aminotransferase (ALT) and Aspartate Aminotransferase (AST) Levels
This compound treatment has demonstrated a significant reduction in serum alanine aminotransferase (ALT) levels in patients with non-alcoholic fatty liver disease (NAFLD) and elevated transaminases miami.edunih.govscielo.br. In a study involving subjects with NAFLD and raised aminotransferases, ALT values decreased significantly in this compound-treated subjects compared to placebo at both day 7 (P < 0.0001) and day 28 (P = 0.02) miami.edu. A meta-analysis of clinical trials also indicated significant reductions in ALT levels with this compound treatment scielo.brnih.govresearchgate.net.
Regarding aspartate aminotransferase (AST), studies in subjects with hepatitis C virus (HCV) infection and normal liver function showed that while low doses of this compound significantly decreased ALT, they had less effect on AST ucl.ac.uk. In subjects with NAFLD and raised aminotransferases, median AST values decreased significantly in the this compound group compared to the placebo group at day 7 (P = 0.0002), but this difference was not statistically significant at day 28 (P = 0.8724) nih.gov.
Serum Albumin
Clinical studies have generally reported no significant differences in serum albumin levels between patients treated with this compound and those receiving placebo scielo.brnih.govelsevier.es. One study specifically noted no effect of this compound treatment on serum albumin at 3 months in subgroups with high MELD scores or NASH mercer.edu. A meta-analysis further supported these findings, indicating no substantial impact of this compound treatment on serum albumin levels in patients with liver cirrhosis ajol.inforesearchgate.netlarvol.com.
Scores and Gradients
The effect of this compound on commonly used scores and gradients for assessing liver disease severity, such as MELD, MELD-Na, and Child-Pugh scores, has been evaluated in clinical trials.
Child-Pugh Scores
Here are interactive tables summarizing some of the findings:
Summary of this compound Effects on Liver Function Biomarkers
| Biomarker | Patient Population | Treatment Duration | Key Finding (vs. Placebo) | Citation(s) |
|---|---|---|---|---|
| ALT | NAFLD with elevated transaminases | 28 days | Significantly decreased ALT | miami.edunih.govscielo.br |
| ALT | Overall Liver Cirrhosis/Fibrosis (Meta-analysis) | Varied | Significant reductions in ALT | scielo.brnih.govresearchgate.net |
| AST | NAFLD with elevated transaminases | 7 days | Significantly decreased AST | nih.gov |
| AST | NAFLD with elevated transaminases | 28 days | No significant difference in AST | nih.gov |
| Total Bilirubin | Cirrhosis with high MELD (≥15) | 3 months | Significantly reduced Total Bilirubin | mercer.edunih.govresearchgate.net |
| Total Bilirubin | Overall Liver Cirrhosis/Fibrosis (Meta-analysis) | Varied | No substantial impact on Total Bilirubin | ajol.inforesearchgate.netlarvol.com |
| INR | Cirrhosis with high MELD (≥15) | 3 months | Significantly reduced INR | mercer.edunih.govresearchgate.net |
| INR | Overall Liver Cirrhosis/Fibrosis (Meta-analysis) | Varied | No substantial impact on INR | ajol.inforesearchgate.netlarvol.com |
| Serum Albumin | Liver Cirrhosis/Fibrosis | 3 months | No significant difference in Serum Albumin | scielo.brnih.govelsevier.es |
| Serum Albumin | Overall Liver Cirrhosis/Fibrosis (Meta-analysis) | Varied | No substantial impact on Serum Albumin | ajol.inforesearchgate.netlarvol.com |
Summary of this compound Effects on Liver Disease Scores
| Score | Patient Population | Treatment Duration | Key Finding (vs. Placebo) | Citation(s) |
|---|---|---|---|---|
| MELD | Cirrhosis with high MELD (≥15) | 3 months | Significantly reduced MELD score | mercer.edunih.govresearchgate.net |
| MELD | Overall Liver Cirrhosis/Fibrosis (Meta-analysis) | Varied | No significant change in MELD score overall | scielo.brnih.govresearchgate.netajol.inforesearchgate.netlarvol.com |
| MELD-Na | Decompensated NASH Cirrhosis | Not specified | No significant effect on MELD-Na score | researchgate.netxiahepublishing.comnih.gov |
| Child-Pugh | Cirrhosis with high MELD (≥15) | 3 months | Significantly reduced Child-Pugh score | mercer.edunih.govresearchgate.net |
| Child-Pugh | Overall Liver Cirrhosis/Fibrosis | 3 months | No significant difference in Child-Pugh scores overall | scielo.brnih.govmercer.eduelsevier.es |
| Child-Pugh | Decompensated NASH Cirrhosis | Not specified | No significant effect on Child-Pugh score | researchgate.netxiahepublishing.comnih.gov |
Hepatic Venous Pressure Gradient (HVPG)
Hepatic Venous Pressure Gradient (HVPG) is a crucial measure of portal hypertension, a significant complication of liver cirrhosis. wjgnet.com Elevated HVPG is associated with an increased risk of decompensation events in cirrhotic patients. wjgnet.com
However, a larger randomized, double-blind, placebo-controlled Phase 2b trial (ENCORE-PH) in 263 patients with NASH-related cirrhosis and baseline HVPG ≥12 mmHg did not show a significant difference in the change in HVPG at week 24 for any this compound dose compared to placebo. nih.govfiercebiotech.com Despite this, post-hoc analyses in the compensated NASH cirrhosis subgroup showed trends favoring this compound, with clinically meaningful differences in mean HVPG observed in patients with higher baseline HVPG (≥13 mmHg through ≥17 mmHg). fiercebiotech.com Specifically, the two higher doses of this compound were associated with a 10% or greater improvement in mean HVPG over placebo in this compensated subgroup, with the greatest improvement seen in patients with baseline HVPG of 16 mmHg or more. fiercebiotech.com
Another Phase 2 trial in patients with MASH-related cirrhosis and severe portal hypertension also indicated that this compound could not improve HVPG or clinical outcomes. researchgate.net
Efficacy Outcomes in Specific Patient Populations
Liver Cirrhosis and Fibrosis
This compound has been studied for its efficacy in patients with liver cirrhosis and fibrosis of various etiologies, including NASH and hepatitis C. elsevier.esfiercebiotech.com
Effects on Liver Collagen Content
The effect of this compound on liver collagen content has yielded mixed results. While some preclinical studies in animal models of liver injury, including NASH and CCl4-induced cirrhosis, have suggested that this compound can reduce fibrosis elsevier.esnih.govcore.ac.uk, clinical trial data are less conclusive.
One meta-analysis noted that different doses of this compound were associated with a significant increase in liver collagen content compared to placebo (SMD 0.40). elsevier.es This finding appears counterintuitive to an anti-fibrotic effect and highlights the complexity of caspase inhibition in the context of established fibrosis.
A Phase 2b trial (ENCORE-NF) in patients with NASH and F1-F3 fibrosis did not meet its primary endpoint of a ≥1 CRN fibrosis stage improvement with no worsening of steatohepatitis at week 72. clinicalleader.com The study concluded that this compound treatment did not improve liver histology in these patients and may have even worsened fibrosis and ballooning. xiahepublishing.comnih.gov It has been hypothesized that inhibiting apoptosis-related caspases might impair the natural process of fibrosis resolution. explorationpub.com
Improvement in Liver Function in High-MELD Score Subgroups
This compound has shown some positive effects on liver function, particularly in subgroups of patients with higher Model for End-Stage Liver Disease (MELD) scores. In a study of patients with Child-Pugh class A or B cirrhosis and MELD scores ranging from 11 to 18, this compound treatment for 3 months significantly improved mean MELD and Child-Pugh scores in the subgroup of subjects with MELD scores ≥15, compared to placebo. elsevier.esmercer.edunih.govjwatch.org This improvement was attributed to significant reductions in INR and total bilirubin in this subgroup. mercer.edunih.gov These improvements were generally maintained or increased after 6 months of treatment. nih.gov
Data Tables
Below are interactive tables summarizing some of the key findings discussed:
nih.govnih.govnih.govfiercebiotech.comelsevier.esresearchgate.netscielo.brresearchgate.netscielo.brresearchgate.netscielo.brelsevier.esclinicalleader.comnih.govelsevier.esmercer.edunih.govjwatch.orgNon-Alcoholic Steatohepatitis (NASH)
NASH is characterized by hepatocyte steatosis, ballooning, and lobular inflammation, potentially leading to fibrosis. nih.govchronicliverdisease.orgresearchgate.net Lipotoxicity activates caspases, which play a role in apoptosis and the production of inflammatory cytokines. nih.govchronicliverdisease.orgresearchgate.net
Reduction in Serum Aminotransferases and Caspase Activation in NASH
This compound has been shown to decrease serum aminotransferases, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), and caspase activation in patients with NASH. elsevier.esnih.govchronicliverdisease.orgresearchgate.netnih.gov A Phase 2 trial in patients with NAFLD/NASH demonstrated a statistically significant reduction in ALT in patients treated with this compound compared to placebo. fiercebiotech.comeuropeanpharmaceuticalreview.com Reductions from baseline in ALT at Day 28 were approximately 39% in the this compound group versus approximately 14% in the placebo group. fiercebiotech.comeuropeanpharmaceuticalreview.com Statistically significant reductions from baseline were also observed in elevated baseline levels of key serum biomarkers of apoptosis and inflammation, including caspase-cleaved cytokeratin 18 (cCK18), full length cytokeratin 18 (flCK18), and caspase 3/7 activity in this compound-treated patients. elsevier.esnih.govfiercebiotech.comeuropeanpharmaceuticalreview.com A reduction from baseline in cCK18 at Day 28 was approximately 30% in the this compound arm compared to an increase of approximately 4% in the placebo arm. fiercebiotech.comeuropeanpharmaceuticalreview.com These reductions in serum cCK18 levels indicated that this compound could effectively reduce inflammation and elevated levels of apoptosis in NAFLD/NASH patients. fiercebiotech.comeuropeanpharmaceuticalreview.com
| Biomarker | This compound Group (Day 28 Change from Baseline) | Placebo Group (Day 28 Change from Baseline) | Statistical Significance (p-value) | Citation |
| ALT | ~-39% | ~-14% | < 0.05 | fiercebiotech.comeuropeanpharmaceuticalreview.com |
| cCK18 | ~-30% | ~+4% | Significant | fiercebiotech.comeuropeanpharmaceuticalreview.com |
| flCK18 | Reduced | Not specified | Significant | nih.gov |
| Caspase 3/7 Activity | Reduced | Not specified | Significant | nih.govfiercebiotech.com |
Lack of Improvement in Liver Histology (Fibrosis and Ballooning) in NASH F1-F3 Fibrosis
Despite the positive effects on serum biomarkers, this compound treatment did not consistently demonstrate improvement in liver histology, specifically fibrosis and ballooning, in patients with NASH F1-F3 fibrosis. A double-blind, placebo-controlled study in patients with definite NASH and fibrosis stages F1-F3 found that this compound treatment did not achieve the primary objective of fibrosis improvement without worsening of NASH over 72 weeks. nih.govchronicliverdisease.orgresearchgate.net In this study, the percentage of patients achieving fibrosis improvement without worsening NASH was 11.2% for this compound 5 mg, 12.3% for this compound 50 mg, and 19.0% for placebo. nih.govchronicliverdisease.org The study concluded that this compound treatment did not improve liver histology and may have even worsened fibrosis and ballooning. nih.govchronicliverdisease.orgresearchgate.net It was suggested that caspase inhibition might have redirected cells to alternative mechanisms of cell death, potentially resulting in more liver fibrosis and hepatocyte ballooning. nih.govchronicliverdisease.orgresearchgate.net
Ineffectiveness in Decompensated NASH Cirrhosis
This compound has also been evaluated in patients with decompensated NASH cirrhosis. A double-blind, placebo-controlled study in 217 subjects with decompensated NASH cirrhosis randomized patients to this compound (5 mg or 25 mg) or placebo. researchgate.net The primary endpoint was a composite of all-cause mortality, new decompensation events, or a ≥4-point increase in MELD-Na score. researchgate.net The study found no difference in event rates between either of the this compound treatment groups and placebo. researchgate.net this compound was ineffective in the treatment of decompensated NASH cirrhosis with regard to improving MELD-Na score, reducing new decompensation events, improving liver function, or mortality. researchgate.netnovartis.com
Acute-on-Chronic Liver Failure (ACLF)
ACLF is associated with systemic inflammation and caspase-mediated hepatocyte cell death. nih.govnih.gov this compound, as a pan-caspase inhibitor, was investigated in this population. firstwordpharma.comnih.govnih.gov
Limited Proof-of-Concept for Caspase Inhibition as a Treatment Strategy
A Phase 2 randomized trial evaluated the pharmacokinetics, pharmacodynamics, safety, and clinical outcomes of this compound in patients with cirrhosis presenting with acute decompensation and organ failure. nih.govnih.gov While the study demonstrated that this compound was safe and well tolerated in advanced liver disease, it failed to provide proof-of-concept support for caspase inhibition as a treatment strategy for ACLF. nih.govnih.gov Although an initial reduction in cleaved keratin M30 fragment (a marker of apoptosis) was noted with higher doses of this compound, this reduction did not persist. nih.govnih.gov No statistically significant changes from baseline MELD score or CLIF-C ACLF score were observed between the treatment groups. nih.govnih.gov
COVID-19
Safety and Symptom Resolution in Mild Cases
Clinical investigation into the potential therapeutic applications of this compound for mild symptomatic COVID-19 has been conducted. A 1:1 randomized, double-blind, placebo-controlled Phase 1 study was undertaken to assess the safety, tolerability, and preliminary efficacy of this compound in an outpatient setting. nih.govclinicaltrialsarena.com The trial enrolled a total of 13 subjects. nih.govclinicaltrialsarena.com
The study results indicated that this compound was safe and well-tolerated over the 14-day dosing period and throughout the 45-day follow-up period when compared to placebo. clinicaltrialsarena.comclinicaltrialsarena.com No serious adverse events related to this compound were reported during the trial. clinicaltrialsarena.comclinicaltrialsarena.com
Regarding symptom resolution, subjects receiving this compound demonstrated complete resolution of their mild COVID-19 symptoms, including cough, headache, and fatigue, by day seven. This resolution was sustained through day 45. clinicaltrialsarena.comclinicaltrialsarena.com In contrast, subjects in the placebo group did not experience symptom resolution until day 45. clinicaltrialsarena.com The study found that patients treated with this compound achieved complete and significantly earlier resolution of COVID-19 symptoms, along with improvement on the 8-point ordinal scale, compared to the placebo group. nih.gov Furthermore, improvements in caspase biomarkers were observed in subjects receiving this compound. clinicaltrialsarena.com
The findings regarding symptom resolution are summarized in the table below:
| Outcome | This compound Group | Placebo Group |
| Time to Complete Symptom Resolution | By Day 7 clinicaltrialsarena.comclinicaltrialsarena.com | Not until Day 45 clinicaltrialsarena.com |
| Symptoms Evaluated | Cough, Headache, Fatigue clinicaltrialsarena.com | Symptoms linked to COVID-19 clinicaltrialsarena.com |
| Overall Symptom Improvement | Statistically Significant nih.gov | Delayed or No Resolution clinicaltrialsarena.com |
This preliminary Phase 1 data suggests a potential benefit of this compound in accelerating symptom resolution in patients with mild COVID-19. nih.govclinicaltrialsarena.com
Pharmacokinetic and Pharmacodynamic Modeling
Dose-Response Relationships and Biomarker Engagement
Studies have investigated the relationship between Emricasan dose and its effect on various biomarkers associated with liver injury, apoptosis, and inflammation. In subjects with chronic hepatitis C and normal liver function, oral doses of this compound as low as 0.5 mg twice daily demonstrated pharmacodynamic activity, leading to reductions in M30 and ALT levels. nih.gov Higher doses, specifically 25 mg and 50 mg twice daily, showed comparable pharmacokinetic profiles in patients with severe hepatic impairment. nih.gov
In a study involving patients with nonalcoholic fatty liver disease (NAFLD) and elevated aminotransferases, this compound at 25 mg twice daily significantly decreased ALT levels compared to placebo after 28 days. nih.gov Statistically significant reductions were also observed in caspase-cleaved cytokeratin 18 (cCK18), full-length cytokeratin 18 (flCK18), and caspase 3/7 activity in this compound-treated subjects compared to placebo at various time points. nih.goveuropeanpharmaceuticalreview.com The reduction in serum cCK18 levels indicated that this compound effectively reduced inflammation and elevated apoptosis in these patients. europeanpharmaceuticalreview.com
In subjects with mild, moderate, and severe hepatic impairment, a single 50 mg oral dose of this compound resulted in rapid and statistically significant reductions in key biomarkers of apoptosis (cCK18), cell death (flCK18), and caspase enzymatic activity (caspase 3/7), which were elevated at baseline correlating with disease severity. firstwordpharma.com
Correlation of Biomarker Changes with Clinical Outcomes
However, in a study focusing on patients with cirrhosis and high Model for End-Stage Liver Disease (MELD) scores (15 or more), this compound treatment was associated with significant reductions in mean MELD and Child-Pugh scores compared with placebo. mercer.edu These improvements in liver function scores were accompanied by significant reductions in INR and total bilirubin (B190676) in the high-MELD subgroup. mercer.edu The improvements in total bilirubin and INR were statistically significant at 3 months, with improvements noted as early as Month 2 for total bilirubin and Month 1 for INR. mercer.edu
Pharmacokinetic Profiles in Subjects with Impaired Hepatic Function
This compound is characterized by a favorable pharmacokinetic profile, including prolonged retention in the liver and low systemic exposure after oral administration. nih.govresearchgate.net
A Phase 1 clinical trial specifically assessed the pharmacokinetics and pharmacodynamics of a single dose of this compound in subjects with mild, moderate, or severe hepatic impairment (classified by Child-Pugh criteria) compared to matched control subjects. firstwordpharma.com Pharmacokinetic data from a separate study in patients with acutely decompensated cirrhosis showed that a 5 mg dose was associated with low plasma levels (<50 ng/ml), while 25 mg and 50 mg doses exhibited comparable pharmacokinetic profiles. nih.gov These findings informed the selection of doses (5 mg, 25 mg, and 50 mg twice daily) for subsequent studies in patients with severe hepatic impairment. nih.gov
Emerging Research Areas and Future Directions
Investigating Emricasan in Other Ophthalmic Conditions
Beyond its primary development areas, this compound is being investigated for its potential in treating ophthalmic conditions. Fuchs endothelial corneal dystrophy (FECD), a progressive disorder marked by endothelial cell loss and excessive extracellular matrix (ECM) accumulation, is one such area of research. nih.govresearchgate.net Studies using patient-derived FECD cells and stress-induced cell models have explored this compound's capacity to suppress cell death and pathological ECM production. mdpi.comnih.gov In vitro studies demonstrated that this compound effectively reduced both apoptosis and ECM production. This effect was linked to the selective inhibition of caspase-7, without impacting canonical TGF-β signaling. mdpi.comnih.govnih.gov Further in vivo studies using a mouse model of early-onset FECD showed that topical administration of this compound eye drops resulted in significantly higher endothelial cell density, improved cell hexagonality, and reduced variation in cell size compared to control groups. nih.govresearchgate.net Transcriptome analysis in these mice revealed distinct changes in gene expression within the corneal endothelium following this compound treatment. nih.govresearchgate.net These findings suggest that this compound may offer a dual therapeutic benefit in FECD by inhibiting caspase-7-mediated ECM accumulation and broadly suppressing apoptosis. nih.govnih.gov
Potential in Oncology: Activation of Necroptosis for Cancer Cell Death
This compound's role as a caspase inhibitor has opened avenues for its investigation in oncology, particularly in the context of activating necroptosis, a programmed form of necrotic cell death. wikipedia.orgwisdomlib.org By inhibiting caspase activation, this compound can facilitate the activation of necroptosis, potentially inducing cancer cell death. wisdomlib.org This mechanism is gaining attention as a strategy for targeting resistant cancer cells, especially those resistant to apoptosis. wisdomlib.org
Research indicates that carefully regulating necroptosis, particularly in advanced cancer stages, could be a promising anti-metastatic treatment strategy. frontiersin.org One approach to leverage necroptosis for tumor inhibition involves combining SMAC mimetics with caspase inhibitors like this compound. frontiersin.org SMAC mimetics promote the interaction between RIPK1 and RIPK3 by degrading IAPs, while caspase inhibitors such as this compound block Caspase-8, thereby favoring necroptosis over apoptosis. frontiersin.org Studies in acute myeloid leukemia models have shown that this combination therapy significantly promoted necroptosis and improved survival in mice. frontiersin.orgresearchgate.net SMAC mimetics like Birinapant, when used alongside this compound, have demonstrated potential therapeutic effects in preclinical and clinical trials. frontiersin.orgresearchgate.net
Computational studies, including QSAR and molecular docking, have provided insights into this compound's effectiveness in activating necroptotic pathways, supporting its potential as an anticancer agent. wisdomlib.org These studies highlight favorable ligand-receptor interactions, suggesting this compound could complement current therapeutic regimens for metastatic cancer. wisdomlib.org
Host-Directed Immunotherapy Applications
This compound's anti-inflammatory properties and its role as a pan-caspase inhibitor have led to its exploration in host-directed immunotherapy applications. investing.comglobenewswire.com This approach focuses on bolstering the host's immune response to combat infections. Preclinical studies have investigated this compound's potential as a host-directed immunotherapy against bacterial infections, specifically methicillin-resistant Staphylococcus aureus (MRSA) skin infections. investing.comnih.govlarvol.combiospace.com
In a preclinical mouse model of MRSA skin infection, oral administration of this compound alone and in combination with the antibiotic doxycycline (B596269) was evaluated. investing.comnih.govbiospace.com The results indicated that this compound alone reduced both lesion size and bacterial burden compared to placebo. investing.comnih.govbiospace.com Furthermore, this compound alone showed superior efficacy to doxycycline alone in reducing lesion size. investing.comnih.govbiospace.com The combination of this compound and doxycycline demonstrated comparable efficacy to this compound alone in reducing both lesion size and bacterial burden. investing.comnih.govbiospace.com Importantly, the efficacy of this compound against S. aureus was not attributed to direct antibacterial activity, supporting its proposed mechanism as a host-directed immunotherapy. nih.govlarvol.com These findings suggest that this compound could be a viable treatment option for bacterial infections by protecting the competence of the immune system, potentially without the risk of generating antibiotic resistance. investing.comglobenewswire.com
Combination Therapeutic Strategies
The exploration of this compound in combination with other therapeutic agents is a significant area of research, aiming to achieve enhanced efficacy and address complex disease mechanisms.
Co-administration with FXR Agonists for Chronic Liver Diseases
Given this compound's initial development for liver diseases, its potential in combination with Farnesoid X receptor (FXR) agonists for chronic liver diseases, such as non-alcoholic steatohepatitis (NASH), has been investigated. novartis.comnovartis.comnih.gov FXR agonists are known to address key aspects of NASH progression by reducing liver fat, inflammation, and fibrosis. novartis.comnovartis.com
Collaborations have been established to jointly develop this compound, including its potential use in combination therapies with FXR agonists. novartis.comnovartis.comfirstwordpharma.com Clinical trials have explored this compound as a single treatment and in combination with FXR agonists for NASH patients. novartis.comfirstwordpharma.comfiercebiotech.com The rationale behind this combination is to leverage the distinct mechanisms of action: this compound as a pan-caspase inhibitor targeting inflammation and cell death, and FXR agonists targeting metabolic and fibrotic pathways. wikipedia.orgnovartis.comfiercebiotech.com While this compound as a monotherapy for NASH with advanced fibrosis and cirrhosis did not show efficacy over placebo in some trials, the potential of combination therapy with FXR agonists continues to be explored. nih.gov
Synergy with Other Cell Survival Promoting Agents (e.g., Chroman 1, Trans-ISRIB, Polyamines)
This compound has been investigated in combination with other agents to promote cell survival and viability, particularly in the context of stem cell research. A notable combination is the CEPT cocktail, which includes Chroman 1, this compound, Polyamines, and Trans-ISRIB. nih.govdefinedbioscience.combiorxiv.orgdefinedbioscience.com This cocktail has shown significant potential in enhancing the viability and fitness of human pluripotent stem cells (hPSCs) and their differentiated progeny. nih.govdefinedbioscience.combiorxiv.org
The CEPT combination has been shown to improve cell survival by simultaneously blocking several stress mechanisms that can compromise cell structure and function. nih.govbiorxiv.org Research indicates that Chroman 1 and this compound can synergize to enhance cell survival. nih.govdrugtargetreview.com High-throughput screening studies identified Trans-ISRIB as a compound that further enhanced cell survival, especially at low cell densities. nih.govdrugtargetreview.com Additional experiments showed that a mixture of polyamines, in combination with Chroman 1, this compound, and Trans-ISRIB, was particularly effective for applications like single-cell cloning. nih.govbiorxiv.orgdrugtargetreview.com
The individual components of the CEPT cocktail contribute distinct protective mechanisms. Chroman 1 provides antioxidant protection, this compound inhibits apoptosis by targeting caspase pathways, and Trans-ISRIB inhibits the integrated stress response (ISR), promoting a favorable environment for cell proliferation. nih.govdefinedbioscience.combio-techne.comtocris.com This polypharmacology strategy offers comprehensive cytoprotection and has shown improvements in various stem cell research applications, including routine cell passaging, cryopreservation, embryoid body and organoid formation, single-cell cloning, and genome editing. nih.govbiorxiv.orgdefinedbioscience.com
Combined Inhibition of Apoptosis and Necroptosis Pathways
Simultaneously targeting both apoptosis and necroptosis pathways is an emerging strategy in certain disease contexts, and this compound's role as a caspase inhibitor is relevant to this approach. While this compound primarily inhibits caspases (key mediators of apoptosis), this inhibition can, in some scenarios, facilitate the activation of necroptosis by diverting cell death signaling towards this pathway. wisdomlib.orgembopress.org
Research suggests that simultaneously inhibiting apoptotic and necrotic cell death pathways can significantly reduce tissue damage in conditions like ischemia/reperfusion injury. researchgate.net Studies have explored the combination of this compound with agents that inhibit necroptosis-relevant proteins, such as RIPK1 and RIPK3. researchgate.net For instance, the combination of this compound with ponatinib (B1185), a tyrosine kinase inhibitor that has shown to suppress necroptosis-relevant proteins, demonstrated synergistic effects in reducing ischemia/reperfusion injury in a rat brain model. researchgate.net this compound decreased caspase-8 and caspase-3 activity, while ponatinib suppressed the expression of RIPK1, RIPK3, and MLKL. researchgate.net The combined treatment suppressed both caspase activity and necroptosis-relevant proteins, suggesting a simultaneous prevention of apoptosis and necroptosis. researchgate.net This highlights the potential of combining this compound with necroptosis inhibitors to achieve more comprehensive cell death prevention in certain pathological conditions.
Advanced Biomarker Discovery and Validation for Patient Stratification
The identification and validation of reliable biomarkers are crucial for advancing patient stratification and personalized medicine in liver disease. mdpi.com Biomarkers can provide insights into disease mechanisms and help in selecting appropriate patients for clinical trials and monitoring treatment efficacy. mdpi.com Research involving this compound has explored various biomarkers to assess its pharmacodynamic effects and potential clinical benefits.
Molecular Signatures of Treatment Response
Identifying molecular signatures that correlate with treatment response to this compound is an active area of research. This compound has demonstrated effects on several biomarkers associated with liver injury and apoptosis. Studies have shown that this compound can reduce serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), which are indicators of liver damage. nih.govresearchgate.netnih.govexplorationpub.comsec.gov Reductions in caspase-related biomarkers, such as cCK18 and caspase-3/7 activity, have also been observed following this compound treatment. nih.govresearchgate.netnih.govfrontiersin.org
While some studies showed a reduction in these biomarkers, this did not always translate into significant improvements in clinical outcomes such as MELD or Child-Pugh scores in all patient populations or study designs. nih.govajol.inforesearchgate.net However, in a subgroup of patients with higher MELD scores (≥15), this compound treatment showed improvement in MELD and Child-Pugh scores, along with reductions in INR and total bilirubin (B190676). mercer.edu This suggests that specific molecular profiles or disease severity might influence treatment response, highlighting the need for further research to define molecular signatures that predict a favorable outcome with this compound. nih.govmercer.edu
Data on Biomarker Changes with this compound Treatment:
| Biomarker | Observed Change with this compound | Reference(s) |
| ALT | Significant reduction | nih.govresearchgate.netnih.govexplorationpub.comsec.gov |
| AST | Reduction observed | researchgate.netnih.govexplorationpub.com |
| Cleaved CK18 (cCK18) | Significant reduction | nih.govresearchgate.netnih.govfrontiersin.org |
| Caspase-3/7 Activity | Significant reduction | nih.govresearchgate.netnih.govfrontiersin.org |
| MELD Score | No significant change overall; improvement in high-MELD subgroup | nih.govajol.inforesearchgate.netmercer.edu |
| Child-Pugh Score | No significant change overall; improvement in high-MELD subgroup | nih.govresearchgate.netmercer.edu |
| INR | No significant change overall; improvement in high-MELD subgroup | ajol.inforesearchgate.netmercer.edu |
| Total Bilirubin | No significant change overall; improvement in high-MELD subgroup | ajol.inforesearchgate.netmercer.edu |
| Hepatic Venous Pressure Gradient (HVPG) | Reduction observed in some compensated cirrhosis patients with severe PH; no improvement in other studies | nih.govresearchgate.netxiahepublishing.com |
Refinement of Clinical Trial Design for Future Investigations
Experience from previous clinical trials with this compound has provided valuable insights for optimizing the design of future studies to better evaluate its potential efficacy. researchgate.netnih.gov
Larger Sample Sizes and Longer Follow-up Periods
Several sources highlight the need for larger sample sizes and longer follow-up periods in future clinical trials of this compound, particularly in the context of liver fibrosis and cirrhosis. nih.govelsevier.esresearchgate.net Smaller sample sizes can lead to low statistical power, making it difficult to detect a significant treatment effect even if one exists. mdpi.comelsevier.esresearchgate.net Similarly, short follow-up periods may not be sufficient to observe meaningful changes in clinical outcomes, especially in chronic conditions like liver fibrosis, which progresses over time. mercer.edu Meta-analyses of this compound trials have noted limitations due to the small number of trials and patients, and short follow-up durations, emphasizing the need for more robust trials. nih.govelsevier.esresearchgate.net
Previous trial sample sizes have varied, ranging from 23 to 318 patients, with follow-up durations from 28 days to 76 weeks. elsevier.es Future studies with larger cohorts and extended observation periods are necessary to definitively assess the long-term efficacy of this compound on clinical endpoints and histological outcomes. nih.govelsevier.esresearchgate.netplos.org
Studies in Specific Cirrhosis Etiologies
The etiology of cirrhosis can influence disease progression and potentially impact treatment response. nih.govajol.info Some studies of this compound included heterogeneous patient populations with cirrhosis due to various causes, such as NASH, hepatitis C virus (HCV), and alcohol. nih.govajol.infomercer.edu It has been suggested that the varying etiologies in a single study might increase heterogeneity and potentially obscure the treatment effect. nih.govajol.infomercer.edu For example, one study noted that while cCK-18 and flCK-18 levels were significantly lower with this compound in a subgroup with alcoholic cirrhosis, no significant change was observed in subgroups with NASH or hepatitis C-related cirrhosis. nih.gov
Based on these observations and regulatory recommendations, there is a focus on conducting single-etiology clinical trials to better characterize the potential benefits of this compound in specific patient populations, such as those with NASH cirrhosis. clinicalleader.commercer.edu This approach can help reduce variability and provide clearer insights into the efficacy of this compound for a particular underlying cause of liver disease. mercer.edu
Optimizing Dosing Regimens
Determining the optimal dosing regimen for this compound is another critical aspect for future clinical investigations. Various doses of this compound, ranging from 5 mg to 400 mg administered twice or thrice daily, have been explored in clinical trials. nih.govelsevier.es
It has been noted that even in trials with larger sample sizes, the 50 mg dose had more pronounced effects on reducing serum ALT, executioner caspases, and cCK-18 compared to the 5 mg dose. nih.govelsevier.es However, the 50 mg dose did not consistently improve clinical scores like MELD or CLIF-C ACLF scores, which could be attributed to factors such as short treatment duration or small sample size in specific trials evaluating these outcomes. elsevier.es
Future clinical trial designs should incorporate findings from previous dose-ranging studies to select the most promising dose or further investigate different dosing strategies to optimize the therapeutic effect of this compound while considering factors like drug bioavailability in patients with advanced liver disease. researchgate.netelsevier.es
Conclusion
Summary of Emricasan's Therapeutic Efficacy and Limitations
Clinical trials have investigated the efficacy of this compound in patients with liver cirrhosis and/or fibrosis, with some studies showing a more favorable effect compared to placebo in improving apoptosis-related parameters and executioner caspases, as well as clinical parameters such as serum alanine (B10760859) aminotransferase (ALT) levels elsevier.esresearchgate.net. Specifically, treatment with this compound has resulted in significant reductions in ALT and caspase-3/7 levels in patients with liver cirrhosis or fibrosis researchgate.netscielo.br. In patients with non-alcoholic fatty liver disease (NAFLD) and elevated aminotransferases, this compound treatment for 28 days significantly decreased ALT and biomarkers like cleaved cytokeratin-18 (cCK18) and caspase-3/7 compared to placebo europeanpharmaceuticalreview.commiami.edu. Preclinical studies in animal models of liver injury, including NASH and carbon tetrachloride (CCL4)-induced cirrhosis, have also reported that this compound can reduce liver apoptosis, inflammation, and fibrosis elsevier.esresearchgate.net. Furthermore, preclinical studies in mouse models of induced secondary biliary cirrhosis demonstrated that this compound improved portal hypertension and survival, with reductions in portal hypertension exceeding what could be explained by decreased fibrosis alone drug-dev.com.
The following table summarizes some key efficacy findings:
| Parameter | This compound Effect (vs. Placebo) | Statistical Significance | Source |
| Apoptosis-related parameters | More effective | Significant | elsevier.esresearchgate.net |
| Executioner caspases | More effective | Significant | elsevier.esresearchgate.net |
| Serum ALT levels | Significant reduction | p=0.014 | researchgate.netscielo.br |
| Caspase-3/7 levels | Significant reduction | p<0.001 | researchgate.netscielo.br |
| MELD score | No significant change | p=0.058 | researchgate.netscielo.br |
| Liver histology (NASH F1-3) | No improvement, potential aggravation | Not specified statistically for aggravation | researchgate.net |
| Portal Hypertension (preclinical) | Decreased | Demonstrated | drug-dev.com |
| Portal Hypertension (compensated cirrhosis with severe PH) | Significant decrease in subgroup | P = 0.003 | nih.gov |
Significance of this compound Research to the Field of Caspase Inhibition
This compound holds significance in the field of caspase inhibition as it was one of the first pan-caspase inhibitors to advance into broad clinical testing wikipedia.org. Its development and evaluation in various liver diseases have provided crucial insights into the potential therapeutic utility and challenges of targeting caspase-mediated pathways for conditions driven by excessive apoptosis and inflammation nih.govresearchgate.net. The research conducted with this compound has helped to confirm the clear therapeutic potential of apoptosis modulation, as supported by extensive investigations in various disease contexts researchgate.net.
This compound's role as a component in research cocktails, such as the CEPT cocktail used to enhance the survival and efficiency of human pluripotent stem cells, also highlights its significance as a tool in basic and translational research beyond its initial therapeutic target captivatebio.com.
Prospective Impact on Clinical Practice and Drug Development
The research on this compound has significantly contributed to the understanding of caspase inhibition as a potential therapeutic strategy for chronic liver diseases and other conditions characterized by excessive apoptosis and inflammation nih.govresearchgate.net. Although this compound did not achieve widespread clinical approval for its initial indications, the data generated from its extensive clinical program have provided valuable lessons for future drug development in this area.
Furthermore, the preclinical and clinical data on this compound have reinforced the importance of selecting appropriate endpoints in clinical trials for chronic liver diseases, moving beyond just biochemical markers to include histological improvements and meaningful clinical outcomes europeanpharmaceuticalreview.commiami.edu. The experience with this compound may also stimulate research into more selective caspase inhibitors or strategies that modulate caspase activity in a more nuanced manner to avoid potential off-target effects or redirection to alternative detrimental pathways researchgate.net.
While this compound itself may not proceed to broad clinical use for liver cirrhosis or fibrosis based on current data, the knowledge gained from its development has undeniably advanced the field of caspase inhibition and its potential application in various diseases, including exploring its use in other conditions like acute myeloid leukemia and viral infections captivatebio.com.
常见问题
What is the mechanistic basis of Emricasan’s pan-caspase inhibition, and how does this inform experimental design in liver fibrosis studies?
Basic Research Question
this compound (IDN-6556) irreversibly inhibits caspases by covalently binding to their active sites, blocking apoptosis and inflammation. Its IC50 values range from 0.13–0.9 μM across caspase-dependent pathways . For liver fibrosis studies, researchers should measure caspase-3/7 activity (via fluorometric assays) and apoptosis markers (e.g., TUNEL staining) in preclinical models. In clinical trials, liver biopsy histology (e.g., NAFLD Activity Score) and serum biomarkers (CK-18 fragments) are critical endpoints .
Methodological Consideration : Use dose-escalation studies (e.g., 5–50 mg doses) to balance efficacy and toxicity, as higher doses may paradoxically trigger compensatory inflammatory pathways .
How should pharmacokinetic (PK) studies be designed for this compound in cirrhotic patients with portal hypertension?
Basic Research Question
this compound’s PK profile in cirrhosis requires adjustments for hepatic impairment. A phase 2 trial (N=23) administered 25 mg twice daily for 28 days, monitoring HVPG (hepatic venous pressure gradient) reductions. Key parameters include:
- Cmax : 1.5–2.1 μg/mL
- Tmax : 1–2 hours
- Half-life : 6–8 hours (prolonged in Child-Pugh B/C patients) .
Methodological Consideration : Standardize HVPG measurements across centers using blinded, single-expert analysis to reduce variability .
Why do preclinical models show this compound reduces liver fibrosis, while clinical trials report limited efficacy in NASH patients?
Advanced Research Question
Preclinical data in NASH mouse models demonstrate this compound reduces apoptosis (↓50% TUNEL+ cells) and fibrosis (↓30% collagen deposition), but human trials (e.g., NCT02686762) show only transient improvements. Contradictions arise from:
- Heterogeneity in patient cohorts (e.g., NASH vs. HCV etiology).
- Compensatory inflammatory pathways (e.g., NLRP3 activation) not targeted by caspase inhibition .
Methodological Consideration : Stratify patients by baseline caspase activity (CK-18 levels) and combine this compound with anti-inflammatory agents (e.g., CCR2/5 inhibitors) to address pathway redundancy .
How can researchers evaluate synergistic effects of this compound with other compounds, such as Chroman 1, in cytoprotection?
Advanced Research Question
Synergy screening using 10×10 viability matrices (e.g., Chroman 1 + this compound) reveals enhanced survival in human pluripotent stem cells (WA09 line). Key metrics:
| Combination | Max Survival (%) | Synergy Score (ΔHSA) |
|---|---|---|
| Chroman 1 alone | 65 | — |
| This compound alone | 55 | — |
| Chroman 1 + this compound | 85 | +0.30 |
Methodological Consideration : Use high-content imaging (e.g., IncuCyte) to track long-term viability (>40 passages) and pluripotency markers (NANOG, OCT4) .
What statistical approaches resolve conflicts in this compound’s efficacy data between animal models and human trials?
Advanced Research Question
Meta-analysis of 12 preclinical studies (N=480 rodents) shows this compound reduces ALT by 40–60% (p<0.001), but human phase 2 trials report non-significant ALT changes. Apply:
- Bayesian hierarchical models to account for interspecies differences in drug metabolism.
- Post hoc subgroup analysis focusing on patients with high baseline apoptosis (CK-18 >250 U/L) .
How can this compound be repurposed for viral infections like Zika, given its neuroprotective effects?
Advanced Research Question
In Zika-infected neuronal cells, this compound (1 μM) reduces apoptosis by 70% but does not inhibit viral replication (EC50 >10 μM). For repurposing:
- Use 3D brain organoids to model neuroprotection.
- Combine with antiviral agents (e.g., sofosbuvir) to target both cell death and viral load .
Methodological Consideration : Employ RNA-seq to identify caspase-independent neuroprotective pathways (e.g., BDNF/TrkB signaling) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
